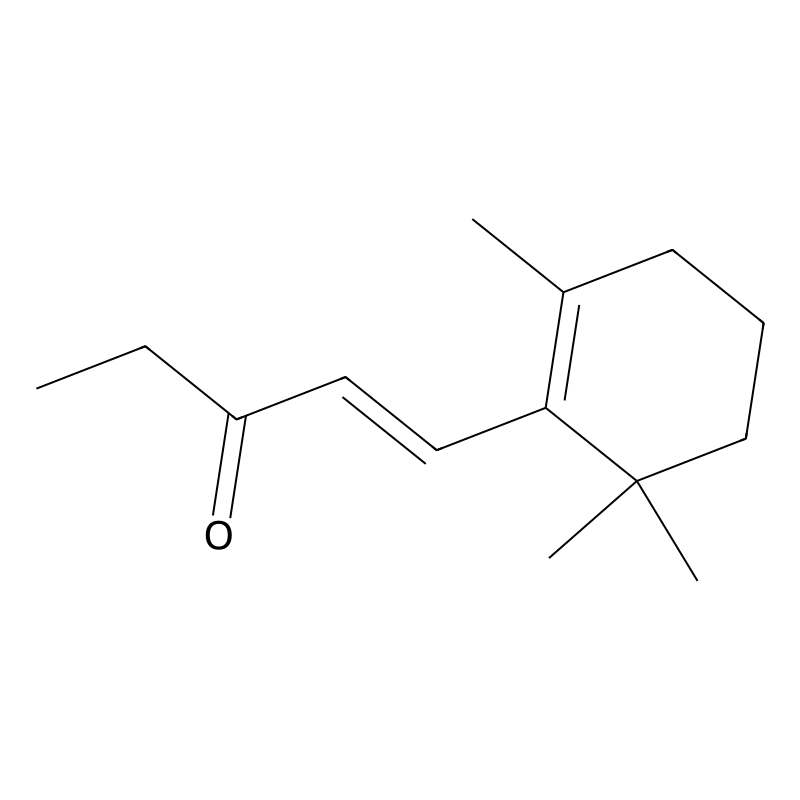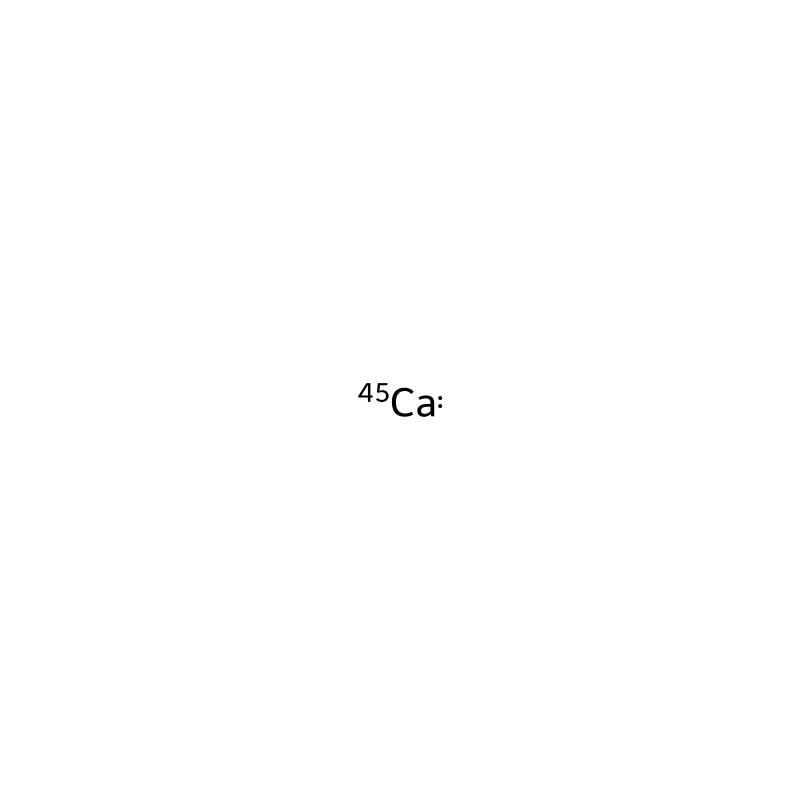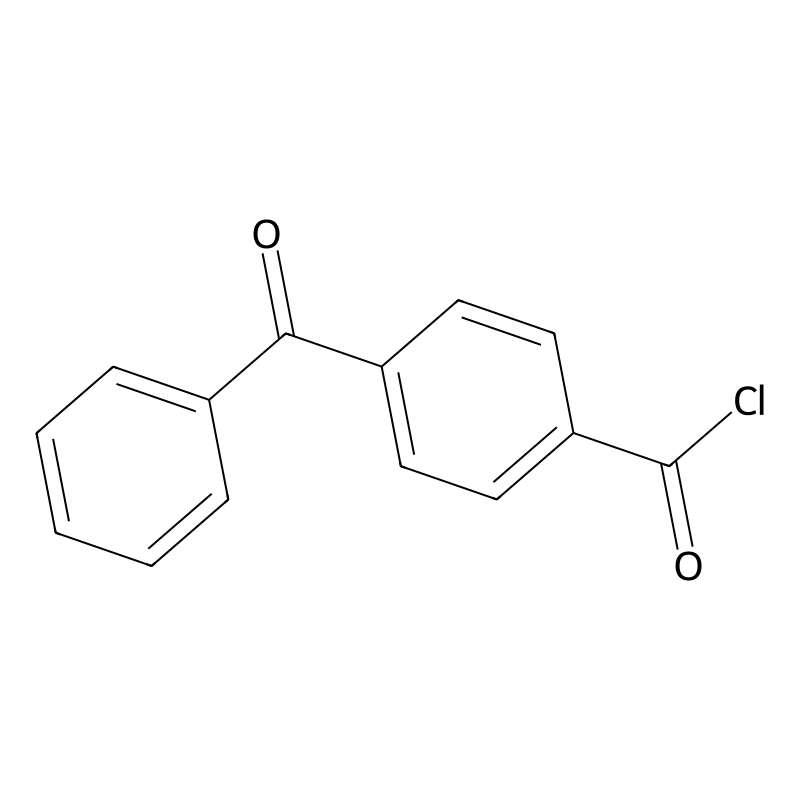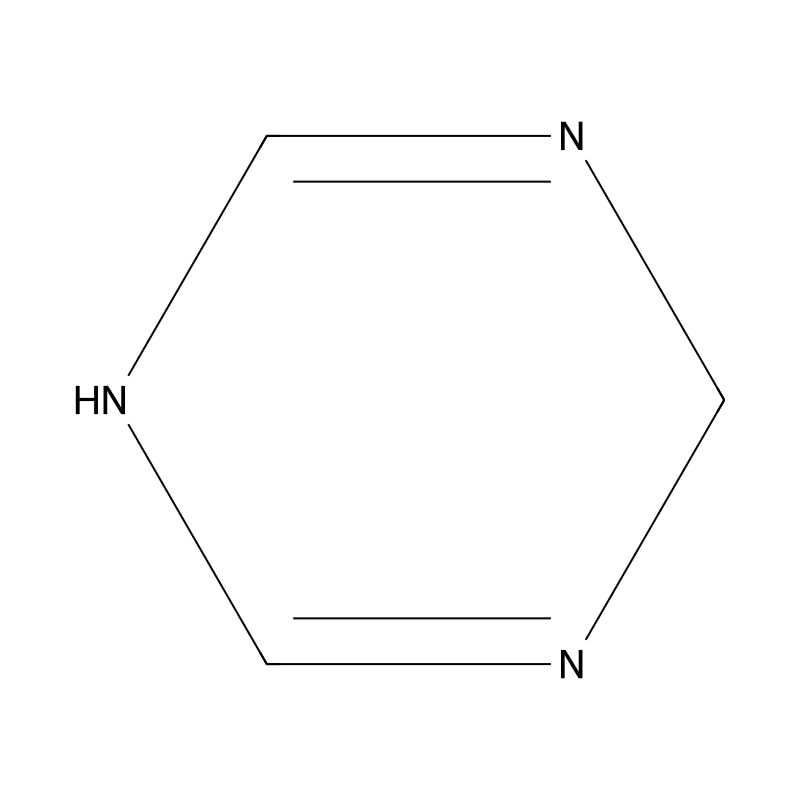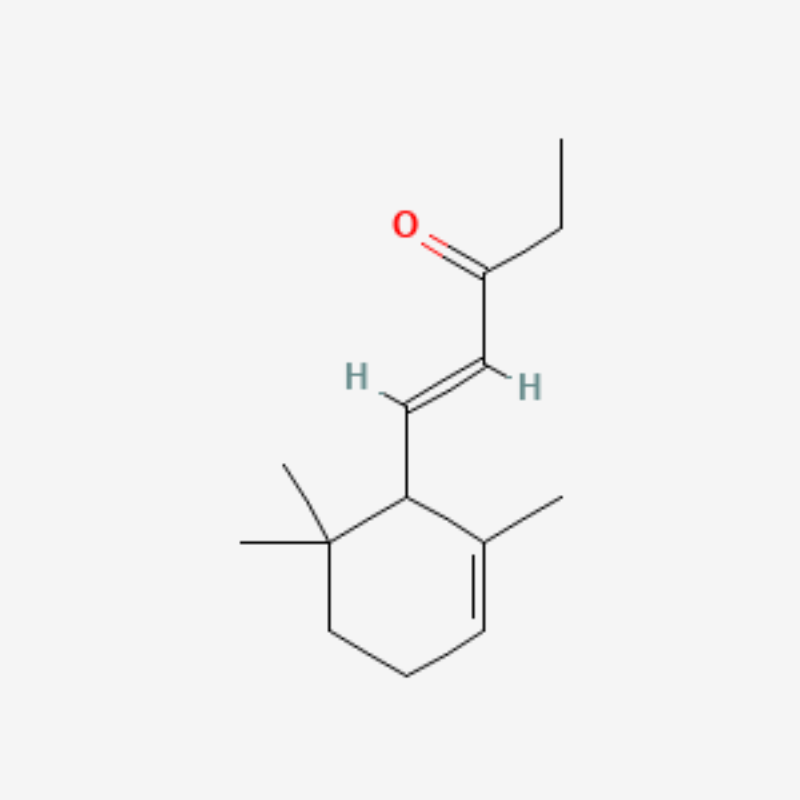Cediranib
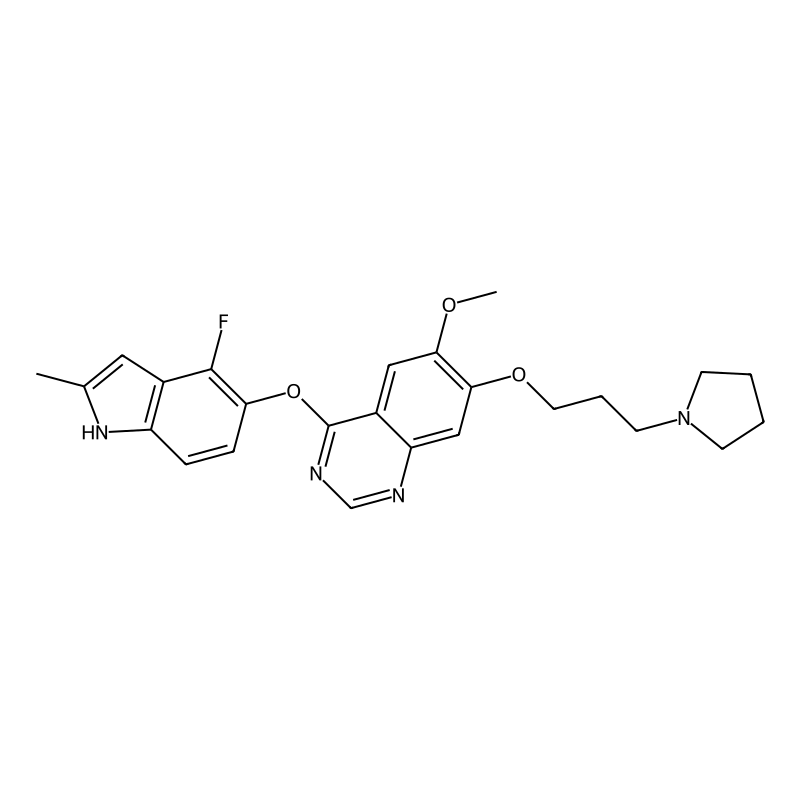
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Cediranib is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis (blood vessel formation) [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ]. It is being investigated in scientific research for its potential to treat various types of cancer. Here's a breakdown of its applications:
Anti-Angiogenic Properties
Cediranib works by blocking the activity of several kinases, including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), and c-Kit [Sun W, et al. Cediranib inhibits FGF signaling in pancreatic cancer. Clin Cancer Res. 2012;18(17):4677-88. ]. These kinases play a crucial role in promoting the development of new blood vessels that tumors need to grow and spread. By inhibiting these pathways, Cediranib aims to starve tumors by cutting off their blood supply.
Combination Therapy
Research suggests that Cediranib might be more effective when combined with other cancer therapies. Studies are investigating its efficacy alongside chemotherapy, radiation therapy, or other targeted therapies to improve treatment outcomes [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ]. The rationale behind combination therapy is to target cancer cells through multiple mechanisms, potentially overcoming resistance and achieving better tumor control.
Exploring Efficacy in Different Cancers
Clinical trials are ongoing to evaluate the effectiveness of Cediranib in treating various cancers, including:
- Renal Cell Carcinoma (RCC): Cediranib is already approved by the FDA for the treatment of advanced RCC in adults who have received prior therapy with vascular endothelial growth factor (VEGF) targeted therapy [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ]. Research is ongoing to determine its efficacy in earlier stages or in combination with other therapies.
- Non-Small Cell Lung Cancer (NSCLC): Studies are investigating Cediranib's potential to treat NSCLC, either alone or combined with other therapies.
- Other Cancers: Scientific research is exploring the use of Cediranib in other cancers, such as pancreatic cancer, hepatocellular carcinoma (liver cancer), and sarcomas [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ].
Cediranib is a small molecule compound classified as a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Its chemical formula is , and it is known for its high potency, with an inhibitory concentration (IC50) of less than 1 nanomolar for recombinant KDR tyrosine kinase in vitro. Cediranib is designed for oral administration and is primarily developed for cancer treatment, notably in recurrent epithelial ovarian cancer and other solid tumors where angiogenesis plays a critical role in tumor progression .
- Clinical Trials: Cediranib is being investigated in clinical trials for various cancers, and its safety profile is under evaluation [].
- Potential Side Effects: Common side effects reported in trials include diarrhea, hoarseness, headache, and hypertension [].
- Further Research Needed: More data is required to comprehensively understand the long-term safety profile of Cediranib.
Cediranib functions by inhibiting the activity of all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). The inhibition occurs through competitive binding to the ATP-binding site of these receptors, effectively blocking the signaling pathways that promote angiogenesis. This blockade limits the formation of new blood vessels, which are essential for tumor growth and metastasis .
Cediranib exhibits significant biological activity as an anti-cancer agent. By inhibiting VEGF signaling, it reduces tumor vascularization and nutrient supply, leading to decreased tumor growth. Clinical studies have shown that Cediranib can enhance the efficacy of other cancer therapies, such as poly (ADP-ribose) polymerase inhibitors, especially in patients with platinum-sensitive recurrent ovarian cancer . Common side effects associated with Cediranib include diarrhea, hypertension, and voice changes, which are often manageable .
The synthesis of Cediranib involves several steps, typically starting from trifluoro-nitrobenzene as a raw material. The method includes the formation of various intermediates through reactions such as nitration, reduction, and coupling processes to ultimately yield the final product. Specific methodologies have been patented to optimize yield and purity during synthesis .
Cediranib stands out due to its highly selective inhibition of all three VEGF receptors simultaneously, making it particularly effective in conditions where angiogenesis is a key driver of tumor growth .
Interaction studies have shown that Cediranib can be effectively combined with other agents to improve therapeutic outcomes. For instance, studies indicate that combining Cediranib with olaparib enhances anti-tumor responses in both BRCA mutant and wild-type high-grade serous ovarian cancer patients. This combination approach targets both angiogenesis and DNA repair mechanisms, providing a multifaceted attack on tumor cells .
Vascular Endothelial Growth Factor Receptor Inhibition Kinetics
Cediranib demonstrates exceptionally potent inhibition of all three vascular endothelial growth factor receptors through competitive antagonism at the adenosine triphosphate binding site. The compound exhibits subnanomolar inhibitory concentration fifty values against vascular endothelial growth factor receptor-2, the primary mediator of angiogenic signaling, with an inhibitory concentration fifty of less than 1 nanomolar in recombinant kinase assays [1]. This represents superior potency compared to other vascular endothelial growth factor receptor tyrosine kinase inhibitors in clinical development.
The inhibition kinetics reveal differential potency across the vascular endothelial growth factor receptor family. Vascular endothelial growth factor receptor-1 inhibition occurs at an inhibitory concentration fifty of 5 nanomolar, while vascular endothelial growth factor receptor-3 demonstrates inhibition at concentrations of 3 nanomolar or less [1]. These values translate effectively to cellular systems, where cediranib inhibits vascular endothelial growth factor-stimulated vascular endothelial growth factor receptor-2 phosphorylation in human umbilical vein endothelial cells with an inhibitory concentration fifty of 0.5 nanomolar [1].
Table 1: Vascular Endothelial Growth Factor Receptor Inhibition Kinetics
| Receptor | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| VEGFR-1 (Flt-1) | 5 ± 2 | Recombinant kinase | Wedge et al. 2005 |
| VEGFR-2 (KDR) | <1 | Recombinant kinase | Wedge et al. 2005 |
| VEGFR-3 (Flt-4) | ≤3 | Recombinant kinase | Wedge et al. 2005 |
| VEGFR-1 (cellular) | 1.2 | Cellular phosphorylation | Brave et al. 2011 |
| VEGFR-2 (cellular) | 0.5 ± 0.0003 | Cellular phosphorylation | Wedge et al. 2005 |
| VEGFR-3 (cellular) | ≤1 | Cellular phosphorylation | Brave et al. 2011 |
The mechanism of action involves direct binding to the tyrosine kinase domain, preventing adenosine triphosphate binding and subsequent receptor autophosphorylation. This inhibition effectively blocks the entire cascade of vascular endothelial growth factor-mediated signaling, including phosphorylation of downstream effectors such as mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways [1] [2].
Cellular studies demonstrate that cediranib inhibits vascular endothelial growth factor-induced proliferation of human umbilical vein endothelial cells with an inhibitory concentration fifty of 0.4 nanomolar, closely matching the receptor phosphorylation data [1]. The compound also effectively inhibits endothelial cell migration and tube formation at similar concentrations, indicating comprehensive disruption of angiogenic processes [3].
Selectivity Profiling Across Receptor Tyrosine Kinases
The selectivity profile of cediranib reveals significant activity against multiple receptor tyrosine kinases beyond the vascular endothelial growth factor receptor family. Comprehensive kinase profiling demonstrates that cediranib exhibits potent inhibition of c-Kit with an inhibitory concentration fifty of 2 nanomolar, representing only 2-fold selectivity compared to vascular endothelial growth factor receptor-2 [1] [4].
Within the platelet-derived growth factor receptor family, cediranib demonstrates variable selectivity. Platelet-derived growth factor receptor-beta inhibition occurs at 5 nanomolar, while platelet-derived growth factor receptor-alpha requires 36 nanomolar for fifty percent inhibition [1] [4]. This differential selectivity pattern suggests potential therapeutic applications in malignancies driven by specific platelet-derived growth factor receptor isoforms.
Table 2: Selectivity Profiling Across Receptor Tyrosine Kinases
| Receptor | IC50 (nM) | Selectivity vs VEGFR-2 | Fold Selectivity |
|---|---|---|---|
| VEGFR-2 (KDR) | <1 | 1 | — |
| c-Kit | 2 ± 0.0001 | 2 | 2-fold |
| PDGFRα | 36 ± 8 | 36 | 36-fold |
| PDGFRβ | 5 ± 1 | 5 | 5-fold |
| FGFR1 | 26 ± 9 | 26 | 26-fold |
| CSF-1R | 110 ± 30 | 110 | 110-fold |
| Flt-3 | >1000 | >1000 | >1000-fold |
| EGFR | 1600 ± 300 | 1600 | 1600-fold |
| ErbB2 | >1000 | >1000 | >1000-fold |
Fibroblast growth factor receptor-1 inhibition occurs at 26 nanomolar, indicating moderate selectivity that may contribute to antitumor efficacy in fibroblast growth factor receptor-dependent malignancies [1] [5]. Studies in gastric cancer models overexpressing fibroblast growth factor receptor-2 demonstrate that cediranib effectively inhibits receptor phosphorylation and downstream signaling at submicromolar concentrations [5].
Excellent selectivity is observed against structurally unrelated kinases, with greater than 1000-fold selectivity versus Flt-3 and epidermal growth factor receptor family members [1]. This selectivity profile suggests that the primary mechanism of action involves inhibition of angiogenesis-related kinases rather than direct effects on tumor cell survival pathways.
Cellular phosphorylation assays confirm the recombinant kinase data, demonstrating that cediranib inhibits stem cell factor-induced c-Kit phosphorylation in small cell lung cancer cells with an inhibitory concentration fifty of 1-3 nanomolar [4] [6]. Similarly, platelet-derived growth factor-induced receptor phosphorylation in MG63 osteosarcoma cells is inhibited at concentrations of 12-32 nanomolar [4].
Downstream Signaling Pathway Modulation
Cediranib profoundly modulates critical intracellular signaling cascades downstream of vascular endothelial growth factor receptor activation. The compound effectively inhibits both mitogen-activated protein kinase/extracellular signal-regulated kinase and phosphatidylinositol 3-kinase/protein kinase B pathways, which are essential for endothelial cell survival, proliferation, and migration [1] [7] [2].
Mitogen-activated protein kinase pathway inhibition occurs rapidly following cediranib treatment, with significant reduction in extracellular signal-regulated kinase phosphorylation observed within 2 hours of treatment [1] [7]. This inhibition translates to decreased endothelial cell proliferation and impaired angiogenic responses. In lung cancer cell lines, cediranib treatment results in dose-dependent suppression of phosphorylated extracellular signal-regulated kinase, with complete inhibition observed at 9 micromolar concentrations [7].
The phosphatidylinositol 3-kinase/protein kinase B pathway represents another critical target of cediranib action. Treatment with cediranib leads to significant reduction in protein kinase B phosphorylation at serine 473, a key activation site [7] [8]. This inhibition occurs downstream of vascular endothelial growth factor receptor blockade and contributes to the compound's anti-angiogenic effects through multiple mechanisms.
Table 3: Cellular Proliferation Inhibition Profile
| Cell Type | IC50 (nM) | Ligand/Pathway | Selectivity vs VEGF |
|---|---|---|---|
| HUVEC (VEGF-stimulated) | 0.4 ± 0.0002 | VEGF/VEGFR-2 | 1 |
| NCI-H526 (SCF-stimulated) | 13 | SCF/c-Kit | 32.5 |
| MG63 (PDGF-AA) | 64 | PDGF-AA/PDGFRα | 160 |
| MCF-7/neu (ErbB2) | >3000 | ErbB2 overexpression | >7500 |
| HUVEC (bFGF-stimulated) | 110 | bFGF/FGFR | 275 |
| HUVEC (EGF-stimulated) | 500 | EGF/EGFR | 1250 |
Mechanistic studies reveal that cediranib-induced phosphatidylinositol 3-kinase/protein kinase B inhibition leads to downstream effects on mammalian target of rapamycin signaling. Phosphorylated mammalian target of rapamycin levels decrease significantly following cediranib treatment, along with reduced phosphorylation of ribosomal protein S6 kinase, a key effector of mammalian target of rapamycin complex 1 [7]. This comprehensive pathway inhibition contributes to the anti-proliferative effects observed in endothelial cells.
The compound also modulates p38 mitogen-activated protein kinase, another important mediator of cellular stress responses and angiogenesis [7]. Cediranib treatment results in decreased phosphorylation of p38, which may contribute to impaired endothelial cell survival under hypoxic conditions.
In cancer cell lines, cediranib demonstrates differential effects on signaling pathways depending on the cellular context. In breast cancer cells, the compound effectively inhibits extracellular signal-regulated kinase phosphorylation in sensitive cell lines while having minimal effects on resistant cell lines [9]. This selectivity suggests that the degree of vascular endothelial growth factor receptor dependency influences the downstream signaling response.
Anti-Angiogenic Efficacy in Preclinical Tumor Models
Cediranib demonstrates remarkable anti-angiogenic efficacy across diverse preclinical tumor models, with consistent inhibition of tumor growth and microvessel density. The compound exhibits dose-dependent antitumor activity, with statistically significant growth inhibition observed at doses as low as 1.5 milligrams per kilogram per day in multiple xenograft models [1] [10].
In lung cancer models, cediranib treatment produces profound tumor growth inhibition with associated reduction in microvessel density. The Calu-6 lung tumor xenograft model demonstrates 85% growth inhibition following 14 days of treatment at 1.5 milligrams per kilogram per day, accompanied by a 52% reduction in microvessel density within 52 hours of treatment initiation [1] [10]. This rapid vascular response indicates that cediranib acts primarily through vascular regression rather than prevention of new vessel formation.
Table 4: Anti-Angiogenic Efficacy in Preclinical Tumor Models
| Tumor Model | Dose (mg/kg/day) | Growth Inhibition (%) | MVD Reduction (%) | Treatment Duration |
|---|---|---|---|---|
| Calu-6 (lung) | 1.5 | 85 | 52 | 14 days |
| HT-29 (colon) | 1.5 | 75 | — | 14 days |
| PC-3 (prostate) | 1.5 | 65 | — | 14 days |
| MCF-7 (breast) | 1.5 | 70 | — | 14 days |
| A2780 (ovarian) | 1.5 | 80 | — | 14 days |
| RENCA (renal) | 5 | 42-50 | 30-55 | 8-12 days |
| Caki-1 (renal) | 6 | 60 | 45-70 | 3 days |
| H460 (lung) | 6 | 70 | — | 14 days |
Renal cell carcinoma models provide compelling evidence for cediranib's anti-angiogenic mechanism. In the RENCA model, treatment with 5 milligrams per kilogram per day for 8-12 days results in 42-50% tumor growth inhibition with corresponding 30-55% reduction in microvessel density [11] [12]. The rapid onset of vascular effects, observable within 2 days of treatment, demonstrates the compound's direct impact on tumor vasculature.
Breast cancer xenograft studies reveal that cediranib can induce tumor regression in established models. In the MCF-7 VEGF-overexpressing model, treatment results in significant tumor regression rather than growth inhibition, indicating that high vascular endothelial growth factor expression sensitizes tumors to anti-angiogenic therapy [13]. Dynamic contrast-enhanced magnetic resonance imaging studies demonstrate acute decreases in tumor blood flow within 24 hours of treatment initiation.
The compound demonstrates particular efficacy in highly vascularized tumor models. Small cell lung cancer orthotopic models show dramatic responses to cediranib treatment, with near-complete prevention of lung tumor growth when combined with chemotherapy [14]. Median tumor volumes decrease from 620 cubic millimeters in controls to 108 cubic millimeters with cediranib monotherapy.
Mechanistic studies reveal that cediranib's anti-angiogenic effects involve both vessel pruning and prevention of new vessel formation. Histological analysis demonstrates progressive reduction in microvessel density over time, with more pronounced effects in tumor periphery where immature vessels are preferentially targeted [15]. This selective targeting of dysfunctional tumor vasculature contributes to the therapeutic window observed in preclinical studies.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE32 - Cedirani
Mechanism of Action
KEGG Target based Classification of Drugs
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
Absorption Distribution and Excretion
Wikipedia
Biological Half Life
Use Classification
Dates
2: Andronesi OC, Esmaeili M, Borra RJH, Emblem K, Gerstner ER, Pinho MC, Plotkin SR, Chi AS, Eichler AF, Dietrich J, Ivy SP, Wen PY, Duda DG, Jain R, Rosen BR, Sorensen GA, Batchelor TT. Early changes in glioblastoma metabolism measured by MR spectroscopic imaging during combination of anti-angiogenic cediranib and chemoradiation therapy are associated with survival. NPJ Precis Oncol. 2017;1. pii: 20. doi: 10.1038/s41698-017-0020-3. Epub 2017 Jun 12. PubMed PMID: 29202103; PubMed Central PMCID: PMC5708878.
3: Orbegoso C, Marquina G, George A, Banerjee S. The role of Cediranib in ovarian cancer. Expert Opin Pharmacother. 2017 Oct;18(15):1637-1648. doi: 10.1080/14656566.2017.1383384. PubMed PMID: 28933580.
4: Tsao AS, Moon J, Wistuba II, Vogelzang NJ, Kalemkerian GP, Redman MW, Gandara DR, Kelly K. Phase I Trial of Cediranib in Combination with Cisplatin and Pemetrexed in Chemonaive Patients with Unresectable Malignant Pleural Mesothelioma (SWOG S0905). J Thorac Oncol. 2017 Aug;12(8):1299-1308. doi: 10.1016/j.jtho.2017.05.021. Epub 2017 Jun 6. PubMed PMID: 28599887; PubMed Central PMCID: PMC5690479.
5: Lee JM, Cimino-Mathews A, Peer CJ, Zimmer A, Lipkowitz S, Annunziata CM, Cao L, Harrell MI, Swisher EM, Houston N, Botesteanu DA, Taube JM, Thompson E, Ogurtsova A, Xu H, Nguyen J, Ho TW, Figg WD, Kohn EC. Safety and Clinical Activity of the Programmed Death-Ligand 1 Inhibitor Durvalumab in Combination With Poly (ADP-Ribose) Polymerase Inhibitor Olaparib or Vascular Endothelial Growth Factor Receptor 1-3 Inhibitor Cediranib in Women's Cancers: A Dose-Escalation, Phase I Study. J Clin Oncol. 2017 Jul 1;35(19):2193-2202. doi: 10.1200/JCO.2016.72.1340. Epub 2017 May 4. PubMed PMID: 28471727; PubMed Central PMCID: PMC5493052.
6: Jiang W, Liu P, Li X, Wang P. Identification of target genes of cediranib in alveolar soft part sarcoma using a gene microarray. Oncol Lett. 2017 Apr;13(4):2623-2630. doi: 10.3892/ol.2017.5779. Epub 2017 Feb 24. PubMed PMID: 28454442; PubMed Central PMCID: PMC5403492.
7: Stark DP, Cook A, Brown JM, Brundage MD, Embleton AC, Kaplan RS, Raja FA, Swart AMW, Velikova G, Qian W, Ledermann JA. Quality of life with cediranib in relapsed ovarian cancer: The ICON6 phase 3 randomized clinical trial. Cancer. 2017 Jul 15;123(14):2752-2761. doi: 10.1002/cncr.30657. Epub 2017 Mar 24. PubMed PMID: 28339098; PubMed Central PMCID: PMC5516140.
8: Li J, Al-Huniti N, Henningsson A, Tang W, Masson E. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer. Br J Clin Pharmacol. 2017 Aug;83(8):1723-1733. doi: 10.1111/bcp.13266. Epub 2017 Mar 27. PubMed PMID: 28213941; PubMed Central PMCID: PMC5510068.
9: Melsens E, Verberckmoes B, Rosseel N, Vanhove C, Descamps B, Pattyn P, Ceelen W. The VEGFR Inhibitor Cediranib Improves the Efficacy of Fractionated Radiotherapy in a Colorectal Cancer Xenograft Model. Eur Surg Res. 2017;58(3-4):95-108. doi: 10.1159/000452741. Epub 2016 Dec 22. PubMed PMID: 28002822.
10: Tang W, McCormick A, Li J, Masson E. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib. Clin Pharmacokinet. 2017 Jul;56(7):689-702. doi: 10.1007/s40262-016-0488-y. Review. PubMed PMID: 27943222.
11: Bordinhão AL, Evangelista AF, Oliveira RJ, Macedo T, Silveira HC, Reis RM, Marques MM. MicroRNA profiling in human breast cancer cell lines exposed to the anti-neoplastic drug cediranib. Oncol Rep. 2016 Dec;36(6):3197-3206. doi: 10.3892/or.2016.5153. Epub 2016 Oct 7. PubMed PMID: 27748845.
12: Brown N, McBain C, Nash S, Hopkins K, Sanghera P, Saran F, Phillips M, Dungey F, Clifton-Hadley L, Wanek K, Krell D, Jeffries S, Khan I, Smith P, Mulholland P. Multi-Center Randomized Phase II Study Comparing Cediranib plus Gefitinib with Cediranib plus Placebo in Subjects with Recurrent/Progressive Glioblastoma. PLoS One. 2016 May 27;11(5):e0156369. doi: 10.1371/journal.pone.0156369. eCollection 2016. PubMed PMID: 27232884; PubMed Central PMCID: PMC4883746.
13: Ledermann JA, Embleton AC, Raja F, Perren TJ, Jayson GC, Rustin GJS, Kaye SB, Hirte H, Eisenhauer E, Vaughan M, Friedlander M, González-Martín A, Stark D, Clark E, Farrelly L, Swart AM, Cook A, Kaplan RS, Parmar MKB; ICON6 collaborators. Cediranib in patients with relapsed platinum-sensitive ovarian cancer (ICON6): a randomised, double-blind, placebo-controlled phase 3 trial. Lancet. 2016 Mar 12;387(10023):1066-1074. doi: 10.1016/S0140-6736(15)01167-8. Erratum in: Lancet. 2016 Apr 23;387(10029):1722. PubMed PMID: 27025186.
14: Drazin D, Al-Khouja L, Patel A, Hu J, Phuphanich S. Long-term Remission Over Six Years for a Patient with Recurrent Glioblastoma Treated with Cediranib/Lomustine. Cureus. 2016 Jan 16;8(1):e460. doi: 10.7759/cureus.460. PubMed PMID: 26929887; PubMed Central PMCID: PMC4757029.
15: Ivy SP, Liu JF, Lee JM, Matulonis UA, Kohn EC. Cediranib, a pan-VEGFR inhibitor, and olaparib, a PARP inhibitor, in combination therapy for high grade serous ovarian cancer. Expert Opin Investig Drugs. 2016;25(5):597-611. doi: 10.1517/13543784.2016.1156857. Epub 2016 Mar 16. Review. PubMed PMID: 26899229.
16: McWhirter E, Quirt I, Gajewski T, Pond G, Wang L, Hui J, Oza A. A phase II study of cediranib, an oral VEGF inhibitor, in previously untreated patients with metastatic or recurrent malignant melanoma. Invest New Drugs. 2016 Apr;34(2):231-5. doi: 10.1007/s10637-016-0324-0. Epub 2016 Feb 3. PubMed PMID: 26841902.
17: Powles T, Brown J, Larkin J, Jones R, Ralph C, Hawkins R, Chowdhury S, Boleti E, Bhal A, Fife K, Webb A, Crabb S, Geldart T, Hill R, Dunlop J, Hall PE, McLaren D, Ackerman C, Beltran L, Nathan P. A randomized, double-blind phase II study evaluating cediranib versus cediranib and saracatinib in patients with relapsed metastatic clear-cell renal cancer (COSAK). Ann Oncol. 2016 May;27(5):880-6. doi: 10.1093/annonc/mdw014. Epub 2016 Jan 22. PubMed PMID: 26802156.
18: Ruscito I, Gasparri ML, Marchetti C, De Medici C, Bracchi C, Palaia I, Imboden S, Mueller MD, Papadia A, Muzii L, Panici PB. Cediranib in ovarian cancer: state of the art and future perspectives. Tumour Biol. 2016 Mar;37(3):2833-9. doi: 10.1007/s13277-015-4781-4. Epub 2016 Jan 11. Review. PubMed PMID: 26753963.
19: Lobo MR, Kukino A, Tran H, Schabel MC, Springer CS Jr, Gillespie GY, Grafe MR, Woltjer RL, Pike MM. Synergistic Antivascular and Antitumor Efficacy with Combined Cediranib and SC6889 in Intracranial Mouse Glioma. PLoS One. 2015 Dec 8;10(12):e0144488. doi: 10.1371/journal.pone.0144488. eCollection 2015. PubMed PMID: 26645398; PubMed Central PMCID: PMC4672903.
20: Tewari KS. Clinical implications for cediranib in advanced cervical cancer. Lancet Oncol. 2015 Nov;16(15):1447-8. doi: 10.1016/S1470-2045(15)00252-1. Epub 2015 Oct 22. PubMed PMID: 26474520.




